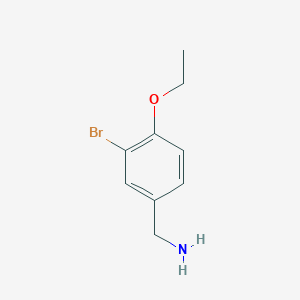
(3-Bromo-4-éthoxyphényl)méthanamine
Vue d'ensemble
Description
(3-Bromo-4-ethoxyphenyl)methanamine: is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: (3-Bromo-4-ethoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Drug Development: (3-Bromo-4-ethoxyphenyl)methanamine is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 4-ethoxyphenylmethanamine: The synthesis of (3-Bromo-4-ethoxyphenyl)methanamine can begin with the bromination of 4-ethoxyphenylmethanamine. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the phenyl ring.
Reduction of Nitro Compound: Another synthetic route involves the reduction of a nitro precursor. For instance, 3-bromo-4-ethoxynitrobenzene can be reduced using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield (3-Bromo-4-ethoxyphenyl)methanamine.
Industrial Production Methods: Industrial production of (3-Bromo-4-ethoxyphenyl)methanamine typically involves large-scale bromination and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitro precursor of (3-Bromo-4-ethoxyphenyl)methanamine can be reduced to the amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Bromination: Bromine (Br2), acetic acid or carbon tetrachloride as solvent.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (3-Bromo-4-ethoxyphenyl)methanamine from nitro precursor.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine and ethoxy substituents on the phenyl ring influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biological processes and pathways.
Comparaison Avec Des Composés Similaires
(3-Bromo-4-methoxyphenyl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.
(3-Bromo-4-ethoxyphenyl)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.
(3-Bromo-4-ethoxyphenyl)propanamine: Similar structure with a propanamine group instead of a methanamine group.
Uniqueness:
Substituent Effects:
Versatility: The compound’s versatility in undergoing various chemical reactions and its potential use in multiple scientific fields highlight its uniqueness compared to similar compounds.
Propriétés
IUPAC Name |
(3-bromo-4-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGEXMMVGNKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



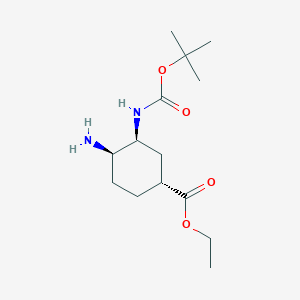
![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)
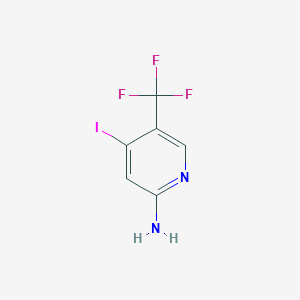
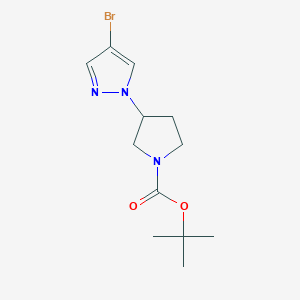


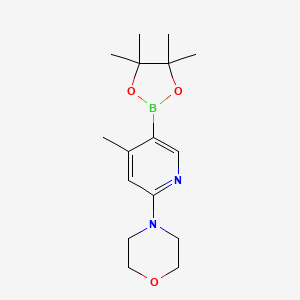
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
